molecular formula C11H13IO2 B009207 2,5-diethyl-4-iodo-benzoic Acid CAS No. 100127-56-8

2,5-diethyl-4-iodo-benzoic Acid

Cat. No. B009207
M. Wt: 304.12 g/mol
InChI Key: YQENDNXSQYKVOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,5-diethyl-4-iodo-benzoic Acid” can be inferred from its molecular formula C11H13IO2 . It likely contains a benzoic acid core structure with iodine and ethyl groups attached at specific positions on the benzene ring .

Scientific Research Applications

  • Mass Spectrometry : Benzoic acid derivatives, such as 2,5-diethyl-4-iodo-benzoic Acid, are used as co-matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). These derivatives enhance ion yields and signal-to-noise ratio, particularly for high-molecular-weight analytes (Karas et al., 1993).

  • Plant Growth Regulation : Ortho-iodo-substituted benzoic acids, a category to which 2,5-diethyl-4-iodo-benzoic Acid may belong, have shown reduced plant growth-regulating activity. This is attributed to steric inhibition preventing the carboxyl group from attaching to receptor units (James & Wain, 1969).

  • Antimicrobial Activity : Thioureides derived from benzoic acid derivatives have broad antimicrobial activity against various bacteria and fungi. This includes potential uses in treating MRSA infections and antifungal activity against Candida albicans (Limban et al., 2008).

  • Food and Cosmetic Industry : Benzoic acid derivatives are widely used as preservatives and flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their ubiquity in these industries raises public health concerns due to high human exposure (del Olmo et al., 2017).

  • Organic Chemistry : Benzoic acid derivatives are involved in benzoylation reactions with diols, producing mono-, dibenzoylated products, or cyclic ethers, highlighting their versatility in organic synthesis (Mitsunobu et al., 1976).

  • Spectroscopic Studies : Derivatives of benzoic acid, including 2,5-diethyl-4-iodo-benzoic Acid, are subjects of spectroscopic studies. They help in understanding the spatial orientation of amide protons and other molecular characteristics (Takač & Vikić Topić, 2004).

  • Agricultural Research : The salts of halogenated benzoic acids, including potentially 2,5-diethyl-4-iodo-benzoic Acid, inhibit seed germination and early seedling growth in plants like Arabidopsis thaliana (Crisan et al., 2009).

  • Material Science : The thermochemical properties of halogen-substituted benzoic acids are studied for their relevance in material science and environmental assessment (Zherikova & Verevkin, 2019).

properties

IUPAC Name

2,5-diethyl-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-3-7-6-10(12)8(4-2)5-9(7)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQENDNXSQYKVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1I)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460653
Record name 2,5-diethyl-4-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diethyl-4-iodo-benzoic Acid

CAS RN

100127-56-8
Record name 2,5-diethyl-4-iodo-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Oki, T Sato - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
In the first paper1) of the present series it was reported that 2, 3'-diethyl-4-methoxybiphenyl-4'-carboxylic acid (I) is estrogenic and the activity can be explained on the basis of the …
Number of citations: 1 www.journal.csj.jp

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